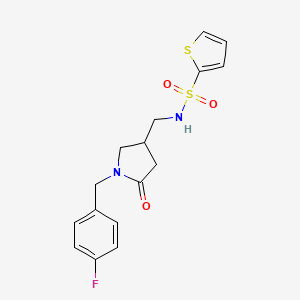

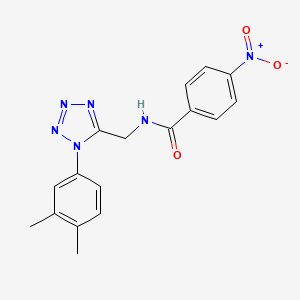

![molecular formula C15H12ClN3OS B2419905 2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-52-6](/img/structure/B2419905.png)

2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Structure and Interactions

Research on compounds structurally related to "2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" emphasizes the significance of aromatic delocalization, conformations of substituents, and the lack of hydrogen bonds in their crystal structures. For instance, Insuasty et al. (2008) studied three 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines, revealing insights into the molecular dimensions and pi-stacking interactions, which are essential for understanding the chemical behavior and potential applications of similar compounds (Insuasty et al., 2008).

Antimicrobial and Binding Studies

The synthesis and characterization of sulfonated zinc-triazine complexes, as detailed by Abeydeera et al. (2018), demonstrate the biological relevance of triazine derivatives. Their water solubility and potential for serum distribution via albumins indicate a promising avenue for medical applications, such as drug delivery systems and bioactive molecule development (Abeydeera et al., 2018).

Catalytic and Biochemical Applications

Havránková et al. (2018) explored novel sulfonamide derivatives incorporating triazine motifs for their inhibitory action on carbonic anhydrase isozymes. The study’s findings highlight the compound's relevance in developing unconventional anticancer drugs targeting specific tumor-associated isoforms, showcasing the therapeutic potential of triazine derivatives in cancer treatment (Havránková et al., 2018).

Antioxidant and Antitumor Activities

El-Moneim et al. (2011) conducted studies on the antioxidant and antitumor activities of nitrogen heterocycles, including triazine derivatives. This research underscores the importance of structural modifications in enhancing biological activities, which could inform the development of new therapeutic agents (El-Moneim et al., 2011).

Chemical Synthesis and Modification

Krasnova et al. (2013) demonstrated the oxidation of a sulfur atom in a chlorophenyl-cyanoethylmethylsulfanyl-dihydropyridine derivative, leading to a compound with potential applications in organic synthesis and pharmaceutical development. This study illustrates the versatility of triazine derivatives in chemical reactions and their utility in synthesizing novel compounds (Krasnova et al., 2013).

Mechanism of Action

Target of Action

It’s known that similar s-triazine derivatives have shown inhibitory activity against enzymes involved in the process of tumorigenesis .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that s-triazine derivatives have been reported to induce cell apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.

Biochemical Pathways

Given the structural similarity with known antiviral drugs and purine antimetabolites, it’s plausible that this compound could interfere with viral replication or purine metabolism .

Result of Action

Similar s-triazine derivatives have shown excellent potency against certain cell lines through apoptosis induction .

Biochemical Analysis

Biochemical Properties

The compound 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been identified as a topoisomerase II inhibitor . Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, and their inhibition can lead to the prevention of cancer cell proliferation .

Cellular Effects

The effects of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one on cells are primarily related to its interaction with topoisomerase II . By inhibiting this enzyme, the compound can interfere with DNA replication and transcription processes, potentially leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its binding to the ATPase domain of human topoisomerase II . This binding interaction has been confirmed through microscale thermophoresis and molecular dynamics .

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUFTFDYMXSPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

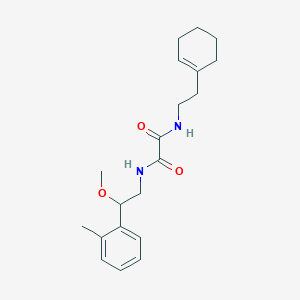

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)

![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)

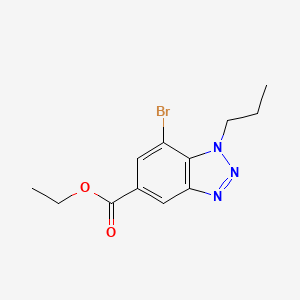

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)

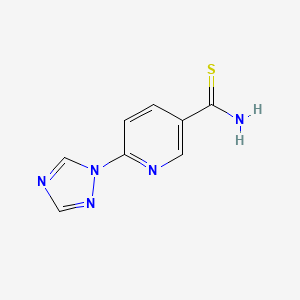

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)